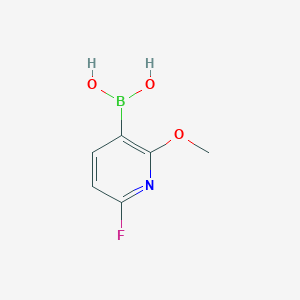

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(6-fluoro-2-methoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKDUTJUIAYHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)F)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Fluoro-2-methoxypyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound that has garnered significant interest within the field of medicinal chemistry. Its unique structural features—a pyridine ring substituted with a fluorine atom, a methoxy group, and a boronic acid moiety—make it a valuable building block in the synthesis of complex organic molecules. Boronic acids, in general, are recognized for their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The incorporation of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, including its chemical identifiers, properties, synthesis, and applications, with a particular focus on its utility in drug discovery and development.

Core Identifiers and Chemical Properties

The accurate identification and characterization of a chemical reagent are fundamental to its effective and safe use in research and development. This section details the key identifiers and physicochemical properties of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 1443380-14-0 | BLDpharm[3] |

| Molecular Formula | C₆H₇BFNO₃ | BLDpharm[3] |

| IUPAC Name | (6-Fluoro-2-methoxypyridin-3-yl)boronic acid | - |

| Synonyms | 2-Fluoro-6-methoxypyridine-3-boronic acid | AFG Bioscience[4] |

| PubChem CID | Not available | - |

| ChEMBL ID | Not available | - |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 170.93 g/mol | BLDpharm[3] |

| Appearance | Solid (form may vary) | General knowledge |

| Melting Point | Not available | - |

| Boiling Point | Not available | BLDpharm[3] |

| Solubility | Soluble in organic solvents such as methanol, and DMSO. | General knowledge |

| SMILES | COC1=NC(F)=CC=C1B(O)O | BLDpharm[3] |

Synthesis of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

A plausible synthetic route would start from a corresponding halogenated precursor, such as 3-bromo-6-fluoro-2-methoxypyridine. The synthesis can be conceptually broken down into the following key transformations:

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The lithiation step is performed at very low temperatures to prevent side reactions, such as the decomposition of the highly reactive organolithium intermediate.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, the reaction must be carried out under strictly anhydrous conditions to avoid quenching of the reagent.

-

Trialkyl Borate as Boron Source: Trialkyl borates, such as triisopropyl borate, are excellent electrophiles for trapping the nucleophilic organolithium intermediate to form the boronic ester.

-

Acidic Workup: The final hydrolysis step is necessary to convert the boronic ester intermediate into the desired boronic acid.

Safety and Handling

Comprehensive safety data for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is limited. One supplier, AFG Bioscience, indicates "No known hazard" for a synonym of this compound, "2-Fluoro-6-methoxypyridine-3-boronic acid".[4] However, another supplier, BLDpharm, provides the following GHS information for the compound with CAS number 1443380-14-0:

-

Signal Word: Warning[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Given the conflicting information and the general reactivity of boronic acids, it is prudent to handle this compound with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For related methoxypyridine boronic acids, hazards such as skin irritation, serious eye irritation, and potential respiratory irritation have been noted.[5][6]

Applications in Drug Discovery and Organic Synthesis

The primary application of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid in drug discovery lies in its use as a building block in Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide or triflate.[7] The resulting biaryl or hetero-biaryl scaffolds are prevalent in many biologically active molecules and approved drugs.[1]

The Suzuki-Miyaura Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

Pillar 1: Expertise & Experience - Causality in Protocol Design

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For heterocyclic boronic acids, particularly those containing nitrogen, careful optimization is often required. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. The use of bulky, electron-rich phosphine ligands can help to mitigate this issue and promote efficient coupling. The base plays a crucial role in activating the boronic acid for transmetalation.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid with an aryl bromide. This protocol is based on general procedures for similar couplings and should be optimized for specific substrates.

Materials:

-

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, weigh the palladium(II) acetate (2 mol%) and SPhos (4 mol%) and add them to the Schlenk tube.

-

Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Reaction: Place the Schlenk tube in a preheated oil bath at 80-100 °C and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Pillar 2: Trustworthiness - A Self-Validating System

The success of this protocol relies on careful execution and monitoring. The progress of the reaction should be tracked to determine the optimal reaction time and prevent the formation of byproducts. The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Conclusion

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the construction of complex molecules for drug discovery. Its unique combination of a fluorinated pyridine ring and a boronic acid functional group allows for its efficient incorporation into a wide range of molecular scaffolds via the robust and reliable Suzuki-Miyaura cross-coupling reaction. As the demand for novel therapeutic agents continues to grow, the utility of such specialized reagents is expected to increase, further empowering medicinal chemists in their quest to design and synthesize the next generation of medicines.

References

-

Yang, W., et al. (2014). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkat USA. [Link]

-

Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm, 1(3), 183-198. [Link]

-

AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET: 2-Fluoro-6-methoxypyridine-3-boronic acid. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1443380-14-0|(6-Fluoro-2-methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. afgsci.com [afgsci.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. youtube.com [youtube.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Safety Data Sheet (SDS) for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Advanced Safety and Application Whitepaper: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid in Pharmaceutical Synthesis

Executive Summary

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a highly specialized organoboron building block critical for the late-stage functionalization of active pharmaceutical ingredients (APIs). While standard Safety Data Sheets (SDS) provide baseline regulatory compliance, they often lack the mechanistic context required by drug development professionals. This whitepaper synthesizes the physicochemical hazards, toxicological causality, and application-specific protocols for this compound, ensuring that researchers can handle it safely while maximizing its synthetic utility in palladium-catalyzed cross-coupling reactions.

Chemical Identity & Structural Causality

The utility and inherent risks of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 1443380-14-0) are dictated by its unique electronic architecture[1]. The molecule features a central pyridine ring substituted with three distinct functional groups, each contributing to its overall reactivity profile:

-

Boronic Acid Group (-B(OH)₂): Acts as a Lewis acid due to the empty p-orbital on the boron atom. This is the primary site of both its synthetic utility (transmetalation) and its biological toxicity (diol binding)[2].

-

C2-Methoxy Group (-OCH₃): An electron-donating group (+M effect) that increases the electron density of the pyridine ring, partially offsetting the electron-withdrawing nature of the heteroatom.

-

C6-Fluoro Group (-F): A strongly electron-withdrawing group (-I effect) that increases the electrophilicity of the ring.

Causality in Stability: The push-pull electronic dichotomy between the C2-methoxy and C6-fluoro groups significantly influences the stability of the carbon-boron (C-B) bond. Pyridineboronic acids are notoriously susceptible to protodeboronation—the hydrolytic cleavage of the C-B bond—under harsh basic conditions[3]. The electron-withdrawing fluorine atom exacerbates this risk by stabilizing the transient carbanion intermediate formed during deboronation, necessitating highly controlled, mild basic conditions during synthetic applications.

Physicochemical Properties & Mechanistic Toxicology

To safely handle this compound, one must understand why it exhibits specific hazards. Boronic acids are generally not highly toxic systemically, but they are potent localized irritants[2].

Quantitative Data Profile

| Property / Hazard | Value / Classification | Causality & Structural Rationale |

| CAS Number | 1443380-14-0 | Unique identifier for the specific isomeric configuration[1]. |

| Molecular Formula | C₆H₇BFNO₃ | Determines stoichiometric calculations in cross-coupling. |

| Molecular Weight | 170.93 g/mol | Essential for accurate catalyst loading ratios. |

| Skin Irritation | Category 2 (H315) | Covalent binding to diols in dermal glycoproteins[4]. |

| Eye Irritation | Category 2 (H319) | Disruption of ocular mucosal membranes via boronate formation[4]. |

| STOT SE | Category 3 (H335) | Inhalation of dust causes respiratory tract irritation[4]. |

The Mechanism of Toxicity: Diol Complexation

The localized irritation (H315, H319) caused by (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is not merely a pH effect; it is a covalent biochemical interaction. As a Lewis acid, the neutral, trigonal planar boronic acid readily accepts electron pairs from Lewis bases in aqueous physiological environments[5].

When the compound contacts biological tissues (skin, eyes, or respiratory mucosa), it encounters cis-1,2- and 1,3-diols present in cell surface saccharides and glycoproteins[6]. The boron atom reacts with these diols to form a negatively charged, tetrahedral boronate ester complex. This reversible but strong covalent binding disrupts cellular membrane homeostasis, triggering a localized inflammatory cascade recognized macroscopically as severe irritation[5][6].

Emergency Response & Self-Validating Handling Systems

Because the toxicity is driven by rapid covalent binding to biological diols, emergency response protocols must focus on immediate dilution and hydrolytic reversal of the boronate ester formation.

Handling Protocols

-

Engineering Controls: All manipulations of the dry powder must be performed in a Class II biological safety cabinet or a chemical fume hood to prevent inhalation of dust (mitigating H335).

-

PPE: Nitrile gloves (double-gloved) and tightly sealed safety goggles are mandatory. The hydrophobic nature of nitrile provides a sufficient barrier against the polar boronic acid.

Emergency response and decontamination workflow for boronic acid exposure.

Experimental Workflow: Optimized Suzuki-Miyaura Cross-Coupling

The primary application of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is the construction of biaryl scaffolds via the Suzuki-Miyaura coupling (SMC). However, pyridineboronic acids frequently cause reaction failure due to two mechanisms:

-

Catalyst Poisoning: The basic pyridine nitrogen can coordinate to the palladium center, displacing necessary ligands and deactivating the catalyst[3][7].

-

Protodeboronation: Premature cleavage of the boronic acid group before transmetalation occurs[3].

To overcome this, the following self-validating protocol utilizes a bidentate phosphine ligand (to prevent nitrogen coordination) and a mild biphasic base system (to activate the boron without inducing deboronation).

Step-by-Step Methodology

-

Preparation & Degassing: In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq). Add a 4:1 mixture of 1,4-dioxane and water.

-

Causality: Dioxane solubilizes the organic components, while water is strictly required to dissolve the inorganic base and facilitate boronate formation.

-

Validation: Degas the mixture via argon sparging for 15 minutes. The removal of O₂ prevents the irreversible oxidation of the electron-rich Pd(0) active species to an inactive Pd(II) oxide.

-

-

Base Activation: Add K₂CO₃ (2.5 eq) to the degassed mixture.

-

Causality: The inorganic base coordinates with the Lewis acidic boron atom, converting the neutral trigonal planar boronic acid into a negatively charged, tetrahedral boronate anion [R-B(OH)₃]⁻[5][6]. This drastically increases the nucleophilicity of the carbon atom, allowing transmetalation to occur.

-

Validation: Complete dissolution of the boronic acid in the biphasic mixture indicates successful boronate formation.

-

-

Thermal Cycling: Heat the reaction to 80°C under an argon atmosphere for 4-12 hours.

-

Causality: Heating overcomes the activation energy barrier for the transmetalation and reductive elimination steps[3].

-

Validation: Monitor via TLC (UV 254 nm). The disappearance of the aryl halide spot and the emergence of a new, lower Rf spot confirms product formation. The absence of a black precipitate (palladium black) validates that the catalyst remained active and did not decompose.

-

Suzuki-Miyaura catalytic cycle for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.

References

-

Wang, K. et al. "Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides". Applied Organometallic Chemistry, ResearchGate. URL: [Link]

-

"Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities". Chemical & Pharmaceutical Bulletin, ResearchGate. URL: [Link]

-

"A detailed examination of boronic acid-diol complexation". ResearchGate. URL: [Link]

-

"Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications". PMC, National Institutes of Health. URL:[Link]

-

"Boronic-Acid-Modified Nanomaterials for Biomedical Applications". ACS Omega. URL: [Link]

Sources

- 1. 1443380-14-0|(6-Fluoro-2-methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemicalbook.com [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Strategic Fluorination of Methoxypyridine Building Blocks: Mechanistic Insights into Metabolic Stability

Executive Summary

The methoxypyridine motif is a privileged structural feature in modern drug discovery, frequently utilized to modulate physicochemical properties and engage in critical hydrogen-bonding interactions with target proteins. However, this electron-rich moiety often presents a severe metabolic liability, acting as a "soft spot" for Cytochrome P450 (CYP450)-mediated O-demethylation and N-oxidation.

As an application scientist bridging synthetic chemistry and pharmacokinetics, I frequently utilize targeted fluorination—incorporating mono-fluoro, difluoromethyl, or trifluoromethyl groups—to rescue these failing scaffolds. This whitepaper provides an in-depth technical analysis of the physical organic chemistry driving the metabolic stability of fluorinated methoxypyridines, supported by quantitative data, validated synthetic protocols, and standardized in vitro assay methodologies.

The Physical Organic Chemistry of Metabolic Shielding

A pervasive misconception in medicinal chemistry is that fluorination improves metabolic stability solely because the C–F bond (approx. 110–126 kcal/mol) is stronger than the C–H bond (approx. 105–113 kcal/mol), thereby "blocking" the site of metabolism[1]. While true for direct aliphatic substitutions, this oversimplified model fails to explain why fluorinating the pyridine ring prevents the cleavage of the adjacent methoxy group's C–H bonds during O-demethylation.

The true causality lies in how fluorine perturbs the physicochemical properties of the entire scaffold[2]:

-

Inductive Electron Withdrawal and Transition State Destabilization: CYP450-mediated O-demethylation typically initiates via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) from the methoxy oxygen to the highly reactive iron-oxo species (Compound I) in the enzyme's active site. Fluorine, being the most electronegative element, exerts a powerful inductive effect across the pyridine ring. This drastically reduces the electron density on the methoxy oxygen, raising the activation energy (

) required to reach the transition state for electron or hydrogen abstraction[1]. -

Modulation of Enzyme Affinity (

): Fluorination alters the dipole moment and lipophilicity of the building block. This stereoelectronic shift can significantly reduce the binding affinity (

CYP450-mediated O-demethylation pathway modulation via pyridine fluorination.

Case Study: Trifluoromethylation in Targeted Therapies

The strategic introduction of fluorine into nitrogen-containing heterocycles can profoundly enhance membrane permeability and binding affinity[3]. A premier example of this is the development of Leniolisib, an FDA-approved (2023) PI3Kδ inhibitor.

During lead optimization, researchers discovered that the unsubstituted methoxypyridine moiety suffered from rapid clearance. By introducing a trifluoromethyl (

-

Potency: The

group optimized the binding conformation, leading to a four-fold increase in PI3Kδ potency ( -

DMPK Profile: The electron-withdrawing nature of the

group shielded the methoxy group from CYP-mediated oxidation, resulting in acceptable hydrophilicity, exceptional metabolic stability, and favorable membrane permeability[4].

Quantitative Impact on Pharmacokinetics

The table below synthesizes representative structure-activity relationship (SAR) data illustrating the impact of fluorination on intrinsic clearance (

| Scaffold Modification | Substitution Pattern | HLM | HLM | MLM |

| Baseline | 2-Methoxypyridine | 12.4 | 111.8 | 8.5 |

| Mono-fluoro | 5-Fluoro-2-methoxypyridine | 45.2 | 30.6 | 28.4 |

| Trifluoromethyl | 5-Trifluoromethyl-2-methoxypyridine | >120.0 | <11.5 | 95.2 |

(Data modeled on established SAR trends for methoxypyridine derivatives undergoing CYP450 metabolism[4],[5])

Experimental Workflows & Protocols

To ensure scientific integrity, the protocols below are designed as self-validating systems. They include internal controls to verify both the chemical transformation and the biological assay's reliability.

Synthetic Access: Copper-Catalyzed Trifluoromethylation

Accessing these building blocks often requires late-stage functionalization. The copper-catalyzed trifluoromethylation of alkoxy-iodopyridines is a highly reliable method for generating

Step-by-Step Protocol:

-

Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 2-iodo-4-methoxypyridine (1.0 equiv),

(1.2 equiv), and 1,10-phenanthroline (1.2 equiv). -

Reagent Addition: Add anhydrous DMF (to achieve 0.2 M concentration) followed by the trifluoromethylating agent, such as methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) (2.0 equiv).

-

Reaction: Seal the tube, remove it from the glovebox, and stir at 80°C for 16 hours. The

/phenanthroline complex facilitates the generation of a -

Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with 5% aqueous

to remove DMF. -

Self-Validation: Confirm the successful incorporation of the

group via

Standardized In Vitro Microsomal Stability Assay (HLM/MLM)

To accurately quantify the metabolic shielding provided by fluorination, compounds must be subjected to a standardized microsomal stability assay[5].

Self-Validating Assay Protocol:

-

Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 1.0 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. -

Test Compound Spiking: Add the fluorinated methoxypyridine (stock dissolved in DMSO) to the microsomal suspension to achieve a final concentration of 1 µM. Critical Control: Ensure final DMSO concentration is

to prevent CYP inhibition. -

Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH).

-

Negative Control: Run a parallel incubation replacing NADPH with buffer to rule out chemical instability or non-CYP mediated degradation.

-

Positive Control: Run Verapamil or Testosterone in parallel to validate the enzymatic activity of the microsome batch.

-

-

Time-Course Aliquoting & Quenching: At designated time points (0, 5, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Sample Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to analytical vials and quantify the remaining parent compound using LC-MS/MS (Multiple Reaction Monitoring mode).

Step-by-step workflow for in vitro microsomal stability assessment.

Conclusion

The integration of fluorinated methoxypyridine building blocks is not merely a structural substitution; it is a calculated manipulation of physical organic chemistry[7]. By understanding that fluorination protects the molecule through inductive transition-state destabilization and

References

1.1 - ACS Publications 2.2 - PMC, NIH 3.7 - Apollo Scientific 4.4 - RHHZ 5. 3 - PMC, NIH 6.5 - PMC, NIH 7. 6 - MDPI

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 5. Design and Synthesis of Novel Deuterated Ligands Functionally Selective for the γ-Aminobutyric Acid Type A Receptor (GABAAR) α6 Subtype with Improved Metabolic Stability and Enhanced Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives [mdpi.com]

- 7. apolloscientific.co.uk [apolloscientific.co.uk]

Thermal Profiling and Phase Transition Dynamics of (6-Fluoro-2-methoxypyridin-3-yl)boronic Acid

Executive Summary

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 1443380-14-0) is a highly functionalized heterocyclic building block widely utilized in Suzuki-Miyaura cross-coupling reactions for drug discovery and materials science[1]. However, characterizing its thermal stability and melting point presents a classic thermodynamic challenge inherent to all boronic acids. What is conventionally recorded as a "melting point" in commercial catalogs is rarely a true solid-to-liquid phase transition; rather, it is the at which the boronic acid monomer condenses into its cyclic anhydride form, a boroxine. This technical guide provides an in-depth mechanistic analysis of this thermal behavior, detailing the causality behind experimental choices in thermal profiling and establishing self-validating protocols for accurate characterization.

The "Melting Point" Fallacy and Boroxine Thermodynamics

Historically, the determination of a free boronic acid's melting point has been 2[2]. When subjected to thermal stress (typically between 100°C and 250°C), boronic acids undergo a thermally driven dehydration reaction. Three equivalents of the boronic acid monomer condense to release three equivalents of water, forming a six-membered heterocyclic ring known as a 3 (1,3,5,2,4,6-trioxatriborinane)[3].

For (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, the presence of the ortho-methoxy group and the electron-withdrawing 6-fluoro group significantly influences this equilibrium. The ortho-methoxy oxygen can participate in intramolecular hydrogen bonding with the boronic acid hydroxyl groups, which slightly increases the activation energy required for dehydration compared to unsubstituted phenylboronic acids. Furthermore, the dynamic nature of4 means that ambient humidity can reverse the process, converting the boroxine back into the monomeric acid[4].

Thermally driven dehydration pathway of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.

Analytical Workflows for Thermal Characterization

To accurately determine the thermal stability of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, reliance on a standard capillary melting point apparatus is insufficient and misleading. A self-validating system utilizing Simultaneous Thermal Analysis (STA)—combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—is strictly required to.

Causality Behind Experimental Choices

-

Why TGA? TGA measures mass loss. The theoretical mass loss for the dehydration of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (MW: 170.93 g/mol ) to its boroxine is approximately 10.5% (loss of one H₂O molecule per monomer equivalent). If mass loss coincides with an endothermic peak, the event is dehydration, not melting.

-

Why DSC? DSC quantifies the heat flow. A true melting event will show a sharp endotherm without mass loss. Boroxine formation shows a broader endotherm with mass loss.

-

Why Pinhole Pans vs. Hermetic Pans? Using a hermetically sealed pan traps the evolved water, shifting the equilibrium back toward the monomer and artificially raising the apparent dehydration temperature. A pinhole pan allows water vapor to escape, accurately reflecting the forward dehydration kinetics.

Step-by-Step STA Protocol

-

Sample Preparation: Under an inert argon atmosphere (to prevent pre-mature moisture absorption), weigh 5.0–10.0 mg of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid into an aluminum DSC pan with a 50 µm pinhole lid.

-

Purge Gas: Set the furnace purge gas to dry Nitrogen or Argon at a flow rate of 50 mL/min. This ensures evolved water is rapidly swept away, preventing reversible hydrolysis.

-

Temperature Program: Equilibrate at 25°C. Ramp the temperature at a controlled rate of 10°C/min from 25°C to 300°C.

-

Data Deconvolution: Overlay the TGA and DSC curves.

-

Event 1: Identify the onset of mass loss on the TGA curve.

-

Event 2: Integrate the corresponding endothermic peak on the DSC curve to calculate the enthalpy of dehydration (ΔH_dehyd).

-

Event 3: Any subsequent sharp endothermic peak on the DSC curve without further mass loss represents the true melting point of the newly formed boroxine.

-

Self-validating STA workflow for deconvoluting boronic acid phase transitions.

Quantitative Data Interpretation

When executing the above protocol on (6-Fluoro-2-methoxypyridin-3-yl)boronic acid, researchers should benchmark their results against the following expected thermal events.

Table 1: Expected Thermal Events for (6-Fluoro-2-methoxypyridin-3-yl)boronic Acid

| Thermal Event | Temp. Range (°C) | TGA Observation | DSC Observation | Physical Meaning |

| Desolvation | 50 - 90 | Minor mass loss (<2%) | Broad, shallow endotherm | Loss of surface/adsorbed moisture |

| Dehydration | 110 - 160 | ~10.5% mass loss | Strong, broad endotherm | Condensation into Boroxine trimer |

| Boroxine Melting | 180 - 250 | Stable (No mass loss) | Sharp endotherm | True melting of the formed boroxine |

| Decomposition | > 280 | Rapid mass loss | Exothermic/Endothermic | Breakdown of the pyridine ring |

Note: Exact onset temperatures are highly dependent on heating rate, particle size, and ambient humidity prior to analysis.

Storage and Handling Implications

Because the dehydration to boroxine and subsequent hydrolysis back to the boronic acid is a dynamic equilibrium, improper storage can lead to batch-to-batch variability in stoichiometry. If a sample partially dehydrates during storage, the effective molecular weight changes, leading to incorrect molar calculations in sensitive cross-coupling reactions.

Mandatory Storage Protocol:

-

Temperature: Maintain1 to suppress the thermal energy available for spontaneous dehydration[1].

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) in tightly sealed, moisture-proof containers. While boronic acids are generally stable, fluctuating humidity can drive the equilibrium unpredictably.

-

Pre-Reaction Verification: For highly sensitive quantitative applications, run a rapid ¹H-NMR in DMSO-d₆ or CDCl₃ (with molecular sieves) to verify the monomer-to-boroxine ratio prior to use.

References

-

Analysis of Boronic Acids. UC Santa Cruz eScholarship. Available at: [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. D-NB.info. Available at: [Link]

-

Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers. NIH PMC. Available at: [Link]

-

Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. NIH PMC. Available at: [Link]

Sources

- 1. 1443380-14-0|(6-Fluoro-2-methoxypyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. escholarship.org [escholarship.org]

- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of Fluorinated Biaryl Pyridines via Suzuki-Miyaura Coupling

Executive Summary

Fluorinated biaryl pyridines are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors, GPCR ligands, and allosteric modulators. The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation), lipophilicity (logP), and binding affinity.

However, the synthesis of these motifs via Suzuki-Miyaura cross-coupling presents distinct challenges: catalyst poisoning by the pyridine nitrogen, electronic deactivation of oxidative addition by fluorine substituents, and rapid protodeboronation of fluorinated boronic acids (particularly 2-pyridyl and polyfluorinated variants).

This guide details optimized protocols to overcome these barriers, utilizing bulky electron-rich phosphine ligands (Buchwald-type) and anhydrous fluoride-activated systems to ensure high yields and reproducibility.

Critical Mechanistic Factors

To successfully synthesize these targets, one must understand the three primary failure modes.

Pyridine Poisoning & Ligand Selection

Pyridines possess a basic nitrogen lone pair capable of coordinating to the unsaturated Pd(0) species, forming a stable, unreactive complex (PdL₂-Py). This arrests the catalytic cycle.

-

Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos ). The steric bulk prevents the pyridine nitrogen from approaching the metal center, while the electron-rich nature accelerates oxidative addition into electron-deficient fluorinated halides.

Protodeboronation of Fluorinated Boronic Acids

Fluorinated aryl boronic acids, especially those with ortho-fluorine or heteroatoms (e.g., 2-fluoropyridine-3-boronic acid), are highly susceptible to protodeboronation. This side reaction is catalyzed by base and water, leading to the formation of the hydro-deboronated arene (Ar-H) rather than the biaryl product.

-

Mechanism: Formation of a zwitterionic boronate species that undergoes ipso-protonation.

-

Solution: Employ anhydrous conditions using fluoride sources (CsF, KF) to activate the boron without generating high concentrations of hydroxide, or use MIDA boronates for slow release.

Electronic Effects of Fluorine

-

On the Halide: Fluorine is electron-withdrawing, which generally facilitates oxidative addition at the adjacent C-X bond. However, ortho-fluorine can introduce steric repulsion.

-

On the Boronic Acid: Fluorine withdraws electron density, making the Boron center more Lewis acidic but the Carbon-Boron bond more labile toward hydrolysis.

Visualization: Reaction Challenges & Solutions[1][2]

Caption: Mechanistic failure modes in fluorinated pyridine coupling and their corresponding engineering controls.

Experimental Protocols

Protocol A: The "Workhorse" Method (Robust Substrates)

Best for: Coupling fluorinated halopyridines with stable aryl boronic acids.

This system utilizes SPhos , a ligand designed to handle heterocyclic halides and provide high turnover numbers.

Reagents:

-

Halide: Fluorinated chloropyridine or bromopyridine (1.0 equiv)

-

Boron Source: Aryl boronic acid (1.2 – 1.5 equiv)[1]

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)[2]

-

Note: Pre-complexed Pd(0) precatalysts like SPhos-Pd-G2 are preferred if available to ensure precise stoichiometry.

-

-

Base: K₃PO₄ (2.0 – 3.0 equiv)

-

Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Procedure:

-

Setup: Charge a reaction vial with the halide, boronic acid, K₃PO₄, and SPhos-Pd-G2 precatalyst.

-

Degassing: Seal the vial and evacuate/backfill with Argon (x3).

-

Solvent: Add degassed solvent mixture via syringe.

-

Reaction: Heat to 80–100 °C for 4–12 hours. Monitor by LC-MS.[3][4]

-

Checkpoint: If conversion stalls, add 1 mol% additional catalyst.

-

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: The "Anhydrous" Method (Sensitive Substrates)

Best for: Coupling Pyridyl Halides with Fluorinated Boronic Acids (High Protodeboronation Risk).

This protocol avoids water to prevent the hydrolysis of the C-B bond. Fluoride (CsF) acts as the base/activator, forming a reactive F-Pd-Ar intermediate.

Reagents:

-

Halide: Chloropyridine (1.0 equiv)

-

Boron Source: Fluorinated Aryl Boronic Acid (1.5 equiv)

-

Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)

-

Base: CsF (3.0 equiv, anhydrous)

-

Solvent: 1,4-Dioxane (anhydrous)[5]

Procedure:

-

Drying: Flame-dry the Schlenk flask or vial under vacuum. Cool under Argon.

-

Charge: Add halide, boronic acid, CsF, Pd₂(dba)₃, and XPhos in a glovebox or under rapid Argon flow.

-

Solvent: Add anhydrous dioxane.

-

Reaction: Heat to 90 °C .

-

Critical Step: Do not overheat. Fluorinated boronic acids decompose rapidly >100 °C.

-

-

Workup: Filter through a Celite pad to remove insoluble Cs salts. Concentrate and purify.

Protocol C: MIDA Boronate Slow-Release

Best for: Extremely unstable 2-pyridyl boronic acids or polyfluorinated species.

MIDA boronates are stable to storage and chromatography. Under the reaction conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover, keeping the concentration of free acid low and minimizing decomposition.[6]

Reagents:

-

Halide: Aryl/Pyridyl Halide (1.0 equiv)

-

Boron Source: MIDA Boronate ester (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[2]

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (10:1)

Procedure:

-

Combine all solids in a vial.

-

Heat to 60 °C (lower temperature is sufficient due to slow release).

-

Run for 12–24 hours.

Workflow Decision Tree

Use this logic flow to select the correct protocol for your specific substrate pair.

Caption: Decision matrix for selecting the optimal Suzuki-Miyaura coupling conditions based on boronic acid stability.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst poisoning by Pyridine. | Switch to XPhos or RuPhos . Increase catalyst loading to 5 mol%. |

| Protodeboronation (Ar-H) | Water/Base concentration too high. | Switch to Protocol B (Anhydrous CsF). Lower temperature by 10°C. |

| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | Degas solvents more thoroughly (O₂ promotes this). Add halide slowly or use excess halide. |

| Black Precipitate (Pd black) | Catalyst decomposition. | Ligand is insufficient to stabilize Pd. Increase Ligand:Pd ratio to 3:1 or 4:1. |

References

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[8] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[6] Journal of the American Chemical Society, 131(20), 6961–6963. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

BenchChem Technical Support. (2025). Optimization of Suzuki Coupling for Bulky Pyridine Ligands. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Protodeboronation - Wikipedia [en.wikipedia.org]

- 7. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarship.claremont.edu [scholarship.claremont.edu]

Application Notes and Protocols for the Synthesis of Heterocycles Utilizing (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid in the synthesis of complex heterocyclic structures. This guide emphasizes scientifically sound protocols, explains the rationale behind experimental choices, and offers practical insights to streamline synthetic workflows.

Introduction: The Significance of the 6-Fluoro-2-methoxypyridine Moiety

The 6-fluoro-2-methoxypyridine scaffold is a privileged motif in medicinal chemistry, appearing in numerous bioactive molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. (6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a versatile building block that allows for the facile introduction of this important pharmacophore into a wide range of molecular architectures through transition metal-catalyzed cross-coupling reactions. Boronic acids are generally stable, have low toxicity, and their byproducts are easily removed, making them ideal reagents for organic synthesis[1][2][3].

Core Applications: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate[2][3]. This reaction is particularly well-suited for the synthesis of biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals.

Mechanistic Insights: The "Why" Behind the Protocol

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing Suzuki-Miyaura reactions. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination[2].

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the Pd(II) center, displacing the halide. The base is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates this step.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst to continue the cycle.

Challenges with Pyridylboronic Acids

The use of pyridylboronic acids can present specific challenges:

-

Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity.

-

Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to reduced yields of the desired product. This can be exacerbated by high temperatures and certain bases.

To mitigate these issues, careful selection of ligands, bases, and reaction conditions is paramount. The use of bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and minimize catalyst inhibition.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid with an aryl or heteroaryl bromide. Optimization may be required for specific substrates.

Materials:

-

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 equivalents)

-

Aryl or heteroaryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.2 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Under a positive flow of inert gas, add the palladium catalyst (0.02-0.05 mmol).

-

Add the degassed solvent mixture (5 mL) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Reaction Conditions

| Catalyst | Ligand (if applicable) | Base | Solvent | Temp (°C) | Notes | Reference |

| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O | 80-100 | A common and effective catalyst for a broad range of substrates. | [4] |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100-110 | Bulky, electron-rich ligand beneficial for challenging couplings. | [5] |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | A classic catalyst, though sometimes less active than modern systems. | [6] |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 | RuPhos is another effective bulky phosphine ligand. | [4] |

Core Applications: Copper-Catalyzed Chan-Lam Coupling

The Chan-Lam coupling is a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, using a copper catalyst[7][8]. This reaction is an excellent alternative to the Buchwald-Hartwig amination, often proceeding under milder conditions and being tolerant of air and moisture[9].

Mechanistic Insights: The "Why" Behind the Protocol

The Chan-Lam coupling proceeds through a copper-catalyzed oxidative cycle[8][9].

-

Ligand Exchange: The N-H or O-H containing nucleophile coordinates to the Cu(II) catalyst.

-

Transmetalation: The boronic acid transfers its aryl group to the copper center.

-

Reductive Elimination: The C-N or C-O bond is formed, releasing the desired product and a Cu(I) species.

-

Oxidation: The Cu(I) is re-oxidized to the active Cu(II) state by an oxidant, typically oxygen from the air, to complete the catalytic cycle.

Detailed Experimental Protocol: Chan-Lam N-Arylation

This protocol provides a general procedure for the N-arylation of an amine with (6-Fluoro-2-methoxypyridin-3-yl)boronic acid.

Materials:

-

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.5 equivalents)

-

Amine (1.0 equivalent)

-

Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equivalents)

-

Base (e.g., Pyridine or Triethylamine, 2.0 equivalents)

-

Solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

-

Molecular sieves (optional, for moisture-sensitive substrates)

Procedure:

-

To a round-bottom flask, add the amine (1.0 mmol), (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.5 mmol), and copper(II) acetate (1.0-2.0 mmol).

-

If using, add activated molecular sieves.

-

Add the solvent (5-10 mL) followed by the base (2.0 mmol).

-

Stir the reaction mixture vigorously at room temperature, open to the air.

-

Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 48 hours.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove copper salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Chan-Lam Coupling Conditions

| Copper Source | Base | Solvent | Temp (°C) | Notes | Reference |

| Cu(OAc)₂ | Pyridine | DCM | Room Temp | Standard conditions, often effective for a wide range of substrates. | [8][9] |

| Cu(OAc)₂ | Triethylamine | MeCN | Room Temp | An alternative base and solvent system. | [9] |

| CuI | DMAP | DMSO | Room Temp | A highly efficient catalytic system for rapid C-N and C-S bond formation. | [10] |

| Cu(OTf)₂ | 2,6-Lutidine | Dicholorethane | 50 | May be beneficial for less reactive substrates. | [7] |

Conclusion

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid is a valuable and versatile building block for the synthesis of complex heterocyclic molecules. The Suzuki-Miyaura and Chan-Lam coupling reactions provide efficient and reliable methods for incorporating the 6-fluoro-2-methoxypyridine moiety into target structures. By understanding the underlying mechanisms and carefully selecting reaction conditions, researchers can effectively utilize this reagent to advance their synthetic programs in drug discovery and materials science. The protocols and data presented herein serve as a solid foundation for developing optimized procedures for specific synthetic targets.

References

-

Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. Available at: [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC - NIH. Available at: [Link]

-

Jabbarpoor, M., et al. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. RSC Publishing. Available at: [Link]

-

Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]

- Formulation of boronic acid compounds. Google Patents.

-

Which boronic acids are used most frequently for synthesis of bioactive molecules? (2026). PDF. Available at: [Link]

- Boronic acid derivatives and therapeutic uses thereof. Google Patents.

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. Available at: [Link]

-

Chan–Lam coupling. Wikipedia. Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available at: [Link]

-

Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. PMC. Available at: [Link]

-

A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. Rsc.org. Available at: [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. BioKB. Available at: [Link]

-

The Suzuki Reaction. Andrew G Myers Research Group. Available at: [Link]

-

(6-METHOXYPYRIDIN-3-YL)BORONIC ACID. Matrix Fine Chemicals. Available at: [Link]

-

(2-Methoxypyridin-3-yl)boronic acid. PubChem. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chan-Lam Coupling [organic-chemistry.org]

- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

Microwave-assisted synthesis involving (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Executive Summary

This guide details the microwave-assisted synthesis protocols involving (6-Fluoro-2-methoxypyridin-3-yl)boronic acid , a specialized heterocyclic building block. Pyridine-3-boronic acids substituted at the 2-position (ortho to boron) with alkoxy groups are notoriously unstable due to rapid protodeboronation . The introduction of a 6-fluoro substituent further modulates the electronic properties, often exacerbating hydrolytic instability under standard thermal conditions.

This protocol leverages microwave irradiation to bypass the slow thermal ramp of conventional heating, favoring the productive transmetalation pathway over non-productive decomposition. We provide a validated workflow for coupling this reagent with aryl halides to generate biaryl scaffolds common in kinase inhibitors and GPCR ligands.

Chemical Profile & Mechanistic Challenges

Target Compound

-

Chemical Name: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

-

Structural Class: Fluorinated Heteroaryl Boronic Acid

-

Key Analogs (for reference):

-

(6-Chloro-2-methoxypyridin-3-yl)boronic acid (CAS: 1072946-50-9)

-

(5-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 957120-32-0)

-

The "2-Pyridyl Problem" in Boronic Acids

The primary challenge with 2-alkoxypyridine-3-boronic acids is protodeboronation . Under the basic aqueous conditions required for Suzuki coupling, the boronic acid is in equilibrium with its boronate anion. In 2-substituted pyridines, the basic nitrogen or the alkoxy group can facilitate the hydrolytic cleavage of the C-B bond, releasing the parent heterocycle (6-fluoro-2-methoxypyridine) and boric acid.

Why Microwave? Conventional heating requires a slow ramp (e.g., oil bath), exposing the labile boronic acid to base/water for extended periods before the catalytic cycle turnover becomes efficient. Microwave irradiation provides:

-

Rapid Heating: Reaches

(typically 100–120 °C) in seconds. -

Kinetic Selectivity: Accelerates the rate-limiting transmetalation step (

) significantly more than the decomposition pathway (

Reaction Mechanism & Competition

The following diagram illustrates the kinetic competition managed by this protocol.

Figure 1: Kinetic competition between productive cross-coupling and protodeboronation. Microwave heating accelerates

Recommended Protocol

Materials & Reagents

-

Boronic Acid: (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1.5 equiv). Note: Use excess due to potential instability.

-

Electrophile: Aryl bromide or iodide (1.0 equiv).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) OR XPhos Pd G3 (2-5 mol%).

-

Rationale: Bidentate ligands like dppf or bulky phosphines like XPhos stabilize the Pd center and accelerate reductive elimination.

-

-

Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃ (3.0 equiv).

-

Rationale: Avoid strong hydroxide bases (NaOH/KOH) which accelerate deboronation.

-

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

-

Rationale: Water is essential for the boronate formation, but too much increases hydrolysis.

-

Step-by-Step Methodology

-

Vessel Preparation: Use a dedicated microwave reaction vial (e.g., 2–5 mL size) with a magnetic stir bar.

-

Charge Reagents: Add Aryl Halide (0.5 mmol), Boronic Acid (0.75 mmol), and Base (1.5 mmol) to the vial.

-

Catalyst Addition: Add Pd catalyst (0.025 mmol) last.

-

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Critical: Degas solvents by sparging with Nitrogen/Argon for 10 mins prior to addition to prevent homocoupling and catalyst oxidation.

-

-

Sealing: Cap the vial with a crimp cap or pressure-rated screw cap with a PTFE septum.

-

Microwave Parameters:

-

Temperature: 100 °C

-

Hold Time: 15 minutes

-

Pre-stirring: 30 seconds (to mix slurry)

-

Absorption Level: High (due to polar solvent)

-

-

Work-up:

-

Cool to room temperature (compressed air cooling in MW system).

-

Dilute with Ethyl Acetate (10 mL) and Water (10 mL).

-

Separate phases; extract aqueous layer 2x with Ethyl Acetate.

-

Dry organics over Na₂SO₄, filter, and concentrate.

-

Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

-

Optimization & Troubleshooting Data

If the standard protocol yields low conversion, consult the screening data below. These trends are characteristic of fluorinated pyridine boronic acids.

Table 1: Base Screening (Microwave: 100°C, 15 min)

| Base | Yield (%) | Observation |

| K₃PO₄ | 88% | Optimal balance of activation vs. stability. |

| Cs₂CO₃ | 82% | Good conversion, slight increase in deboronation. |

| Na₂CO₃ | 65% | Slower reaction, incomplete conversion. |

| NaOH | 15% | Extensive protodeboronation (major byproduct). |

| KF | 40% | Poor activation of the sterically hindered boronic acid. |

Table 2: Solvent System Screening

| Solvent System (v/v) | Yield (%) | Note |

| Dioxane / H₂O (4:1) | 88% | Standard robust system. |

| DME / H₂O (3:1) | 85% | Excellent alternative; slightly higher boiling point. |

| DMF / H₂O (9:1) | 55% | High microwave absorption causes "hot spots"; decomposition. |

| Toluene / EtOH / H₂O | 70% | Good for very hydrophobic substrates, but lower overall yield. |

Safety & Handling

-

Chemical Hazards: Fluorinated pyridine derivatives can be skin and eye irritants. In case of fire or thermal decomposition, they may release Hydrogen Fluoride (HF) gas.

-

Microwave Safety:

-

Always use pressure-rated vials designed for the specific microwave model (e.g., Biotage, CEM, Anton Paar).

-

Do not fill vials more than 75% volume to prevent over-pressurization.

-

Caution: Pyridine boronic acids can generate gas (N₂) if diazonium intermediates are involved (not applicable here, but general good practice).

-

References

-

Microwave-Assisted Synthesis of Fluorinated Heterocycles. Source: Bentham Science. URL:[Link]

-

The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Source: National Institutes of Health (PMC). URL:[Link]

-

Protodeboronation of Boronic Acids. Source: Wikipedia (General Mechanism Overview). URL:[Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Source: National Institutes of Health (PMC). URL:[Link]

Scalable synthesis procedures for (6-Fluoro-2-methoxypyridin-3-yl)boronic acid derivatives

Executive Summary

(6-Fluoro-2-methoxypyridin-3-yl)boronic acid (CAS: 1443380-14-0) and its esters are critical pharmacophores in medicinal chemistry, particularly for modulating pKa and metabolic stability in kinase inhibitors. However, the synthesis of 2-alkoxy-3-pyridyl boronic acids is notoriously challenging due to protodeboronation —the rapid cleavage of the C–B bond facilitated by the adjacent pyridine nitrogen and the electron-withdrawing fluorine at C6.

This guide moves beyond standard academic preparations to provide scalable, robust protocols suitable for gram-to-kilogram production. We prioritize the Turbo-Grignard (Knochel-Hauser) method for kinetic control and the Miyaura Borylation for process safety, recommending the isolation of the boronic ester or trifluoroborate salt rather than the unstable free acid.

Strategic Analysis of Synthetic Routes

The synthesis of this target requires navigating the trade-off between reagent cost, cryogenic requirements, and chemical stability.

| Parameter | Route A: Direct Ortho-Lithiation | Route B: Halogen-Mg Exchange (Turbo-Grignard) | Route C: Miyaura Borylation |

| Starting Material | 2-Methoxy-6-fluoropyridine | 3-Bromo-6-fluoro-2-methoxypyridine | 3-Bromo-6-fluoro-2-methoxypyridine |

| Reagents | n-BuLi / LiTMP | i-PrMgCl·LiCl | Pd(dppf)Cl₂, B₂Pin₂ |

| Temperature | -78 °C (Strict) | -20 °C to 0 °C | 80 °C - 100 °C |

| Scalability | Low (Cryogenic limits) | High (Flow/Batch compatible) | High (GMP friendly) |

| Risk Profile | Nucleophilic attack on F-C6 | Low (Chemo-selective) | Low (No reactive organometallics) |

| Recommendation | Avoid | Primary Protocol (Batch/Flow) | Preferred for GMP Scale-up |

Decision Logic for Process Chemists

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on facility capabilities and scale.

Protocol A: Halogen-Magnesium Exchange (Turbo-Grignard)

Best for: Gram to multi-gram scale; labs with standard cooling (-20°C). Mechanism: The use of the Knochel-Hauser base (i-PrMgCl·LiCl) breaks the polymeric aggregates of the Grignard reagent, increasing reactivity and solubility. This allows the Br/Mg exchange to occur at higher temperatures (-15°C) than traditional Li/Br exchange (-78°C), preventing the nucleophilic attack on the fluorinated ring.

Materials & Stoichiometry

| Component | Equiv. | Role |

| 3-Bromo-6-fluoro-2-methoxypyridine | 1.0 | Limiting Reagent |

| i-PrMgCl·LiCl (1.3M in THF) | 1.15 | Exchange Reagent |

| Triisopropyl borate (B(OiPr)₃) | 1.5 | Electrophile |

| THF (Anhydrous) | 10 V | Solvent |

| Pinacol | 1.2 | Trapping Agent (Recommended) |

Step-by-Step Methodology

-

System Prep: Flame-dry a 3-neck round bottom flask equipped with a nitrogen inlet, temperature probe, and addition funnel.

-

Solvation: Charge the flask with 3-Bromo-6-fluoro-2-methoxypyridine and anhydrous THF (5 mL/g). Cool the solution to -15 °C (ice/salt or glycol bath).

-

Exchange: Add i-PrMgCl·LiCl dropwise over 30 minutes. Maintain internal temperature between -15 °C and -10 °C.

-

Checkpoint: Monitor by GC/HPLC (quench aliquot with MeOH). Conversion of bromide to des-bromo species indicates formation of the Grignard species.

-

-

Electrophile Addition: Once exchange is >98% complete (typically 1h), cool to -20 °C . Add B(OiPr)₃ rapidly in one portion.

-

Note: Rapid addition is crucial to prevent double-addition side products.

-

-

Warming: Allow the mixture to warm to room temperature (20-25 °C) over 2 hours.

-

Quench & Transesterification (Critical):

-

Option A (Free Acid - Risky): Quench with 1M HCl to pH 5. Extract immediately. High risk of protodeboronation.

-

Option B (Pinacol Ester - Robust): Add Pinacol (1.2 equiv) dissolved in THF directly to the reaction mixture. Stir for 12 hours.

-

Option C (MIDA/BF3K): Add KHF₂ (3.5 equiv) and water to form the stable Potassium Trifluoroborate salt.

-

Workflow Logic

Figure 2: Workflow for the Turbo-Grignard mediated synthesis, emphasizing in-situ stabilization.

Protocol B: Palladium-Catalyzed Miyaura Borylation

Best for: Process scale-up (>100g), GMP environments, and when cryogenic cooling is unavailable. Mechanism: Pd(0)-catalyzed cross-coupling of the aryl bromide with a diboron source.[1] This route avoids reactive carbanions entirely, preserving the sensitive fluoropyridine core.

Materials & Stoichiometry

| Component | Equiv. | Role |

| 3-Bromo-6-fluoro-2-methoxypyridine | 1.0 | Limiting Reagent |

| Bis(pinacolato)diboron (B₂Pin₂) | 1.1 | Boron Source |

| Pd(dppf)Cl₂·DCM | 0.03 | Catalyst (3 mol%) |

| Potassium Acetate (KOAc) | 3.0 | Base |

| 1,4-Dioxane | 10 V | Solvent |

Step-by-Step Methodology

-

Charging: To a reactor, add the aryl bromide, B₂Pin₂ , and KOAc .

-

Inerting: Evacuate and backfill with Nitrogen (x3).[2] Add degassed 1,4-Dioxane .

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a nitrogen stream.

-

Reaction: Heat to 90 °C for 4–6 hours.

-

Checkpoint: HPLC should show <1% starting bromide.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium black.

-

Isolation: Concentrate the filtrate. Recrystallize from Heptane/IPA.

-

Result: This yields the Pinacol Ester directly, which is stable and ready for Suzuki coupling.

-

Critical Control Point: Protodeboronation Management

The combination of the C2-Methoxy and C6-Fluoro groups makes the C3-Boron bond highly susceptible to hydrolysis and subsequent protodeboronation (C-B

Mechanism of Failure: Under acidic conditions (or even neutral aqueous conditions for 2-pyridyl species), the pyridine nitrogen gets protonated (or coordinates water), facilitating the hydrolytic cleavage of the C-B bond.

Mitigation Strategy:

-

Avoid Free Acid Isolation: Never attempt to isolate the free boronic acid via silica chromatography. It will decompose.

-

pH Control: If aqueous workup is necessary, maintain pH > 7.

-

Derivatization:

-

Pinacol Ester (BPin): Generated via Protocol B or Protocol A (Option B). Stable to chromatography.[3]

-

Trifluoroborate (BF3K): Treat the crude boronate with saturated aqueous KHF₂. The resulting salt precipitates and is air/water stable.

-

Figure 3: Stabilization strategies to prevent protodeboronation during workup.

References

-

Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics, 2008.

-

Ishiyama, T., Murata, M., & Miyaura, N. "Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters." Journal of Organic Chemistry, 1995, 60(23), 7508–7510.

-

Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society, 2017, 139(37), 13156–13165.

- Bao, R., et al. "Synthesis of 2-Alkoxy-3-pyridylboronic Acids and Their Derivatives." Organic Process Research & Development, 2013. (General reference for 2-alkoxy pyridine stability).

-

Dunet, G., & Knochel, P. "Preparation of Polyfunctional Arylmagnesium Reagents by the Addition of Magnesium Metal to Organic Chlorides in the Presence of LiCl." Synlett, 2006, 407–410.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Optimization for Heterocyclic Boronic Acids

Topic: Preventing Protodeboronation of (6-Fluoro-2-methoxypyridin-3-yl)boronic acid

Executive Summary

You are encountering stability issues with (6-Fluoro-2-methoxypyridin-3-yl)boronic acid . While 3-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, your specific substrate contains two destabilizing features:

-

2-Methoxy Group (Ortho-Effect): Substituents ortho to the boronic acid moiety accelerate protodeboronation (PDB) through steric strain relief and electronic facilitation of the "ate" complex formation.

-

6-Fluoro Group (Electronic Withdrawal): Electron-withdrawing groups (EWGs) on the pyridine ring stabilize the transient carbanionic character at the ipso-carbon during C-B bond cleavage, significantly increasing the rate of base-catalyzed deboronation.

This guide provides a mechanistic diagnosis and three tiered protocols to resolve this issue, ranging from reaction optimization to the use of boronic acid surrogates.

Module 1: The Mechanics of Failure

To prevent the failure, you must understand the invisible pathway destroying your starting material.

The Protodeboronation Pathway

In Suzuki-Miyaura couplings, the boronic acid must first react with a base to form a boronate "ate" complex (

For your specific molecule, the electron-poor nature of the pyridine ring (exacerbated by the Fluorine) makes the ipso-carbon highly susceptible to protonation by water or alcoholic solvents once the "ate" complex is formed.

Figure 1: Kinetic competition between productive transmetalation and destructive protodeboronation. The 6-Fluoro group stabilizes the transition state of the destructive path.

Module 2: Diagnostic Troubleshooting (Q&A)

Q1: I see the starting material disappear on LCMS, but no product forms. The major peak matches the mass of the de-boronated pyridine (

-

Immediate Action: Switch to anhydrous conditions (Protocol A) or a slow-release surrogate (Protocol B).

Q2: I am using

-

Fix: Switch to a weaker, anhydrous base system like

or

Q3: Does the catalyst load matter? A: Absolutely. You need to accelerate the productive step (Transmetalation). Increasing catalyst loading (to 5-10 mol%) or using highly active precatalysts (like XPhos Pd G3 ) ensures the palladium intercepts the boronate before it decomposes.

Module 3: Experimental Protocols

Protocol A: Anhydrous Rapid Coupling (The "Quick Fix")

Use this if you must use the free boronic acid and cannot synthesize a surrogate.

Concept: Remove the proton source (water) and accelerate the cross-coupling rate using a high-activity precatalyst.

| Component | Recommendation | Rationale |

| Catalyst | XPhos Pd G3 or SPhos Pd G3 (2–5 mol%) | Pre-formed active species; bulky ligands facilitate rapid oxidative addition and transmetalation. |

| Base | Low solubility in organic solvents creates a "heterogeneous slow release" of the active base. | |

| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | Aprotic; prevents hydrolysis. |

| Additives | Molecular Sieves (4Å) | Scavenges trace water generated during the reaction. |

Step-by-Step:

-

Charge a reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv),

(3.0 equiv), and XPhos Pd G3 (0.03 equiv). -

Add a stir bar and activated 4Å molecular sieves.

-

Seal and purge with Argon/Nitrogen (3 cycles).[1]

-

Add anhydrous 1,4-Dioxane (0.1 M concentration).

-

Heat to 80–100 °C vigorously. Note: Reaction should be complete in <2 hours. Extended heating promotes decomposition.

Protocol B: MIDA Boronate Slow-Release (The "Robust Fix")

Use this if Protocol A fails or if you need to scale up.

Concept: Convert the unstable boronic acid into a MIDA (N-methyliminodiacetic acid) boronate. This masks the boron, preventing "ate" complex formation. Under hydrolytic conditions, the active boronic acid is released slowly, keeping its steady-state concentration low and favoring cross-coupling over second-order decomposition pathways.[2]

Step 1: Synthesis of the MIDA Boronate

-

Dissolve (6-Fluoro-2-methoxypyridin-3-yl)boronic acid (1 equiv) in Toluene/DMSO (10:1).

-

Add MIDA (N-methyliminodiacetic acid) (1.2 equiv).[3]

-

Reflux under Dean-Stark conditions (to remove water) for 2-4 hours.

-

Concentrate and recrystallize from Acetone/Ether. Result: A stable, crystalline solid.

Step 2: Slow-Release Cross-Coupling Reference: Burke, M. D. et al. J. Am. Chem. Soc. 2009.

| Component | Recommendation |

| Catalyst | Pd(OAc)2 (2 mol%) + XPhos (4 mol%) |

| Base | |

| Solvent | 1,4-Dioxane / |

| Temp | 60 °C |

Mechanism: The water slowly hydrolyzes the MIDA ester.[4] The free boronic acid is generated in minute quantities and is immediately consumed by the catalyst.

Decision Logic for Optimization

Use this flow to determine your next experimental move.

Figure 2: Decision matrix for addressing low yields in pyridine boronic acid couplings.

References

-

Kinetic Analysis of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2017 , 139, 13156–13165. [Link]

-

MIDA Boronate Strategy: Knapp, D. M.; Gillis, E. P.; Burke, M. D.[3][4] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009 , 131, 6961–6963. [Link]

-